Hentriacontyl octadecanoate

Descripción general

Descripción

Hentriacontyl octadecanoate, also known as octadecanoic acid, hentriacontyl ester, is a chemical compound with the molecular formula C49H98O2 and a molecular weight of 719.3 g/mol . It is an ester formed from the reaction between hentriacontanol and octadecanoic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hentriacontyl octadecanoate can be synthesized through esterification, where hentriacontanol reacts with octadecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Hentriacontyl octadecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hentriacontanol and octadecanoic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moiety, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Hentriacontanol and octadecanoic acid.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

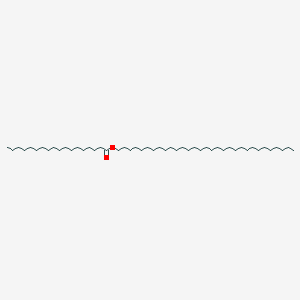

Hentriacontyl octadecanoate is an ester formed from hentriacontanol (a long-chain alcohol) and octadecanoic acid (commonly known as stearic acid). Its chemical structure is characterized by a long hydrophobic carbon chain, which contributes to its physical properties such as solubility and viscosity.

Cosmetic Industry

This compound is primarily used in cosmetic formulations due to its emollient properties. It enhances skin feel and provides a smooth application.

- Moisturizers : It acts as a skin conditioning agent, improving moisture retention.

- Sunscreens : Its ability to solubilize UV filters makes it valuable in sunscreen formulations.

Table 1: Cosmetic Formulations Containing this compound

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizer | Skin conditioning | 5-15 |

| Sunscreen | UV filter solubilizer | 3-10 |

| Lip Balm | Emollient | 2-8 |

Pharmaceutical Applications

In pharmaceuticals, this compound has been explored for its potential as a drug delivery vehicle.

- Transdermal Drug Delivery : Its lipophilicity aids in enhancing the permeation of active ingredients through the skin barrier.

- Nanoparticle Formulations : It is used to stabilize nanoparticles for targeted drug delivery systems.

Case Study: Transdermal Delivery of Anti-inflammatory Drugs

A study demonstrated that incorporating this compound into transdermal patches significantly improved the release rate of anti-inflammatory agents compared to standard formulations, suggesting its efficacy as a permeation enhancer .

Materials Science

This compound is also utilized in materials science, particularly in the formulation of lubricants and coatings.

- Lubricants : Its high viscosity index makes it suitable for high-performance lubricants.

- Coatings : It provides hydrophobic properties to coatings, enhancing surface protection against moisture.

Table 2: Industrial Applications of this compound

| Application Type | Property Enhanced | Typical Use Case |

|---|---|---|

| Lubricants | Viscosity improvement | Automotive lubricants |

| Coatings | Hydrophobicity | Protective coatings |

Mecanismo De Acción

The mechanism of action of hentriacontyl octadecanoate involves its interaction with biological membranes, where it can integrate into lipid bilayers and affect membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .

Comparación Con Compuestos Similares

Similar Compounds

- Octadecyl ferulate

- 4-Hentriacontyl-dihydrofuran-2-one

- Stigmasterol

Uniqueness

Hentriacontyl octadecanoate is unique due to its long-chain structure, which imparts distinct physical and chemical properties compared to shorter-chain esters. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring long-lasting emollient effects .

Actividad Biológica

Hentriacontyl octadecanoate, a long-chain fatty acid ester, has garnered attention in recent years for its potential biological activities. This compound is primarily derived from various natural sources, including plant oils and animal fats. Its biological properties are of interest due to their implications in health and disease management.

Chemical Structure and Properties

This compound is characterized by its long carbon chain structure, comprising 31 carbon atoms with an octadecanoate (C18) moiety. This structural configuration influences its solubility, permeability, and interaction with biological membranes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress, which is linked to various chronic diseases.

- Anti-inflammatory Effects : Compounds with anti-inflammatory properties can mitigate conditions such as arthritis and other inflammatory disorders.

- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in treating infections.

Case Studies

- Antioxidant Activity : A study conducted by Momodu et al. (2022) highlighted the presence of bioactive compounds in methanol extracts that included this compound. These extracts demonstrated significant antioxidant activity, suggesting a potential role in combating oxidative stress-related diseases .

- Anti-inflammatory Effects : In another investigation, the compound was found to reduce markers of inflammation in vitro. The mechanisms involved include inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

- Antimicrobial Properties : Research indicated that this compound exhibited inhibitory effects against several pathogenic bacteria. The study noted that the compound disrupted bacterial cell membranes, leading to cell lysis .

Data Table of Biological Activities

Propiedades

IUPAC Name |

hentriacontyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H98O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44-46-48-51-49(50)47-45-43-41-39-37-35-33-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEBWZOXMVIJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H98O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322965 | |

| Record name | hentriacontyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10580-23-1 | |

| Record name | Hentriacontyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10580-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hentriacontyl octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, hentriacontyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hentriacontyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.